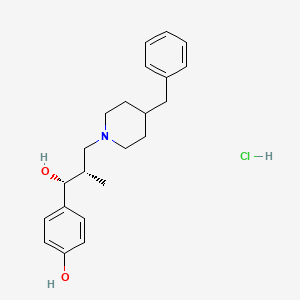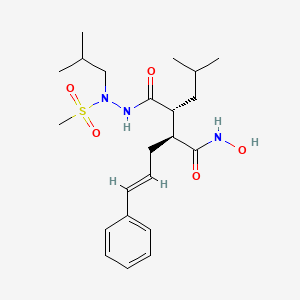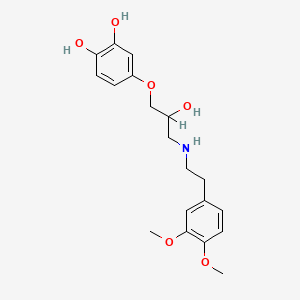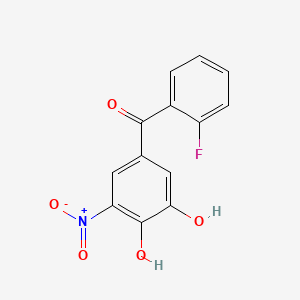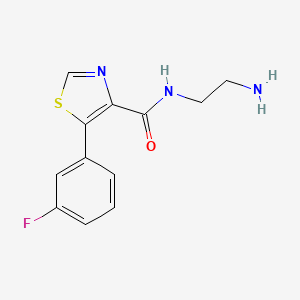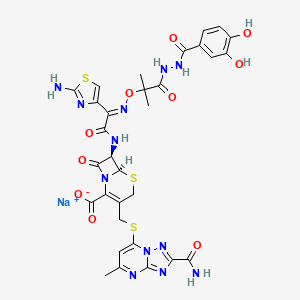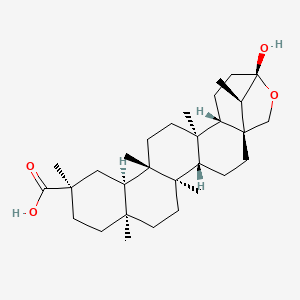
Salaspermic acid
描述
Salaspermic acid is a hexacyclic triterpenoid . It is also known as (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid . It has been isolated from Salacia macrosperma and Tripterygium wilfordii . It exhibits anti-HIV activity .
Molecular Structure Analysis
The molecular formula of Salaspermic acid is C30H48O4 . It has an average mass of 472.700 Da and a monoisotopic mass of 472.355255 Da .
Physical And Chemical Properties Analysis
Salaspermic acid has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±25.0 °C at 760 mmHg, and a flash point of 178.9±16.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its ACD/LogP is 7.53 .
科学研究应用
Anti-HIV Activity
Salaspermic acid, derived from the roots of Tripterygium wilfordii, has been identified as an inhibitor of HIV reverse transcriptase and HIV replication in H9 lymphocyte cells. Its structure was established through spectral data and X-ray analysis. A study of its structure-activity correlation with related compounds suggests that specific structural features like the acetal linkage and the carboxyl group are crucial for its anti-HIV activity (Chen et al., 1992).
Discovery and Structural Analysis
Salaspermic acid was first isolated from Salacia macrosperma Wight and identified as a new triterpene acid. Its structure, 24-hydroxy-3-oxofriedelan-29-oic acid hemiacetal, was determined based on spectral and chemical properties, and later confirmed by X-ray analysis after a sequence of reactions (Viswanathan, 1979).
Cytotoxicity and Cancer Research
Research on quinone-methide triterpenes and salaspermic acid from Kokoona ochracea stem bark found that while certain triterpenes showed strong cytotoxicity against various cancer cell lines, salaspermic acid did not exhibit significant activity in this respect. This study contributes to the understanding of the diverse biological activities of these compounds (Ngassapa et al., 1994).
Role in Plant Growth and Development
Salaspermic acid's role in plants, particularly in defense against pathogens, has been studied extensively. It regulates local disease resistance mechanisms, including host cell death and defense gene expression, and systemic acquired resistance (SAR) in plants (Vlot et al., 2009). Additionally, it plays a crucial role in regulating physiological and biochemical processes throughout the lifespan of the plant (Rivas-San Vicente & Plasencia, 2011).
Therapeutic Applications
Salvianolic acid B, a compound related to salaspermic acid, has shown protective effects in the cardiovascular system, including attenuation of atherosclerosis and protection against myocardial ischemia-reperfusion injury. This has led to its use in traditional medicine and potential therapeutic applications (Wu & Wang, 2012).
安全和危害
未来方向
Future research on Salaspermic acid could focus on its potential applications in human health and disease management . There is a need for more detailed studies on tissue culture, endophytic microbes, metabolites, molecular markers, and bio-nano-materials of Salacia spp., from which Salaspermic acid is isolated .
属性
IUPAC Name |
(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENWDWQTWYUGY-UUZWCOCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salaspermic acid | |
CAS RN |
71247-78-4 | |
| Record name | Salaspermic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71247-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



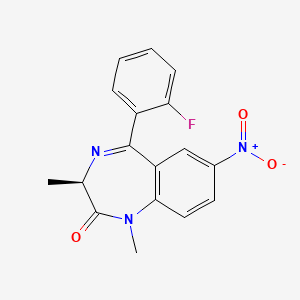
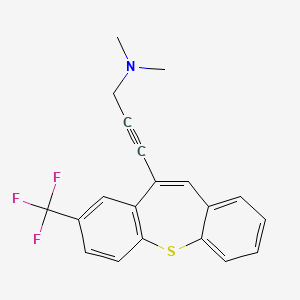
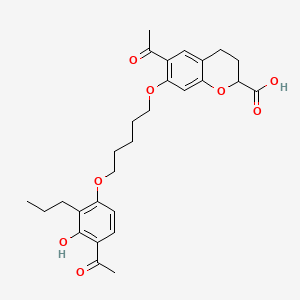
![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
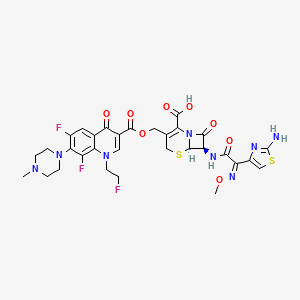
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680671.png)
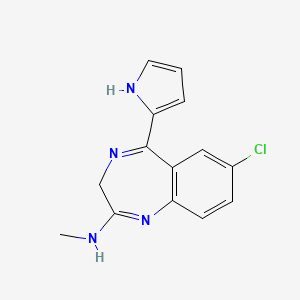
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)
